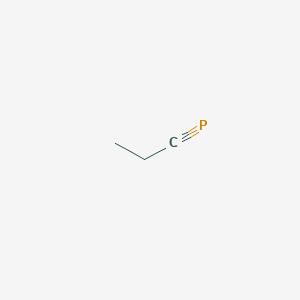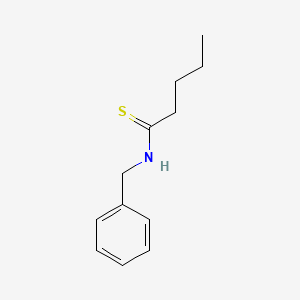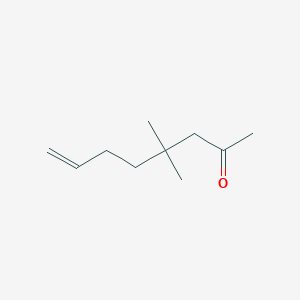![molecular formula C16H19ClN2 B14269069 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride CAS No. 160598-04-9](/img/structure/B14269069.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is a compound known for its unique chemical properties and applications. It is a derivative of pyridinium and is often used in various scientific research fields due to its fluorescent properties and ability to form intermolecular charge transfer states .
Méthodes De Préparation
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride typically involves the metathesization of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of the 3,5-dicarboxybenzenesulfonic acid . The compound can then be recrystallized from methanol to achieve high purity .
Analyse Des Réactions Chimiques
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescence probe to study the properties of various materials.
Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine: It is used in the development of photofunctional materials for medical applications.
Industry: It is used in the development of nonlinear optical materials.
Mécanisme D'action
The compound exerts its effects through its ability to form intermolecular charge transfer states when photoexcited . This property allows it to be used as a fluorescence probe and in the development of photofunctional materials. The molecular targets and pathways involved include the interaction with various biological molecules and materials to study their properties.
Comparaison Avec Des Composés Similaires
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is unique due to its specific structure and properties. Similar compounds include:
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its use in nonlinear optical materials.
4-(Dimethylamino)benzophenone: Used in various chemical reactions and as a reagent.
These compounds share similar structural elements but differ in their specific applications and properties.
Propriétés
Numéro CAS |
160598-04-9 |
|---|---|
Formule moléculaire |
C16H19ClN2 |
Poids moléculaire |
274.79 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C16H19N2.ClH/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UAJIQKAOMGJWDB-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


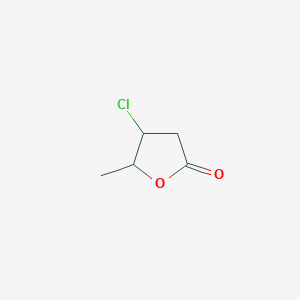
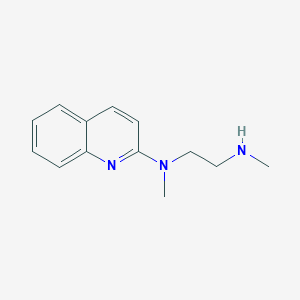

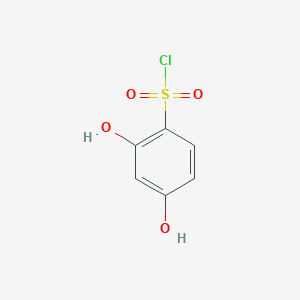
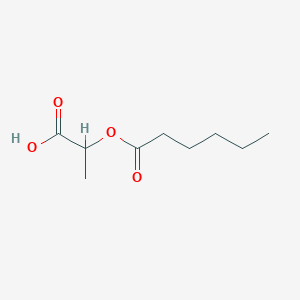
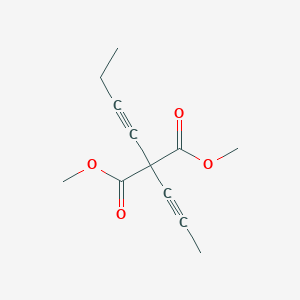
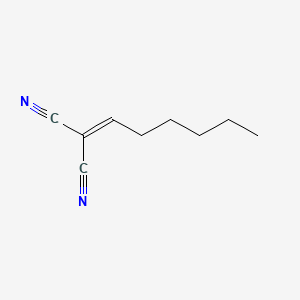
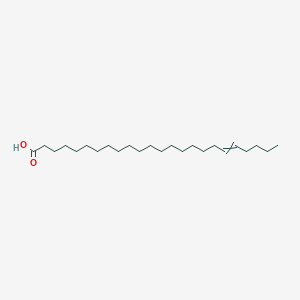
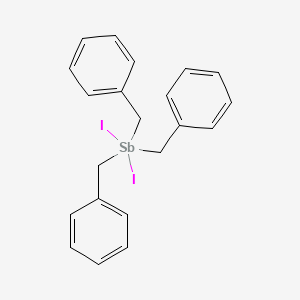
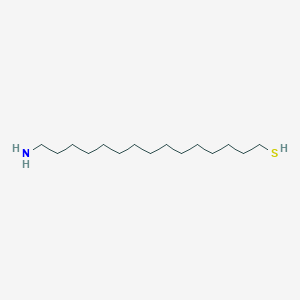
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
